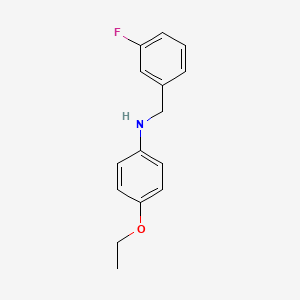

4-Ethoxy-N-(3-fluorobenzyl)aniline

Description

Contextual Significance of Fluorobenzylaniline Derivatives in Chemical Research

Fluorobenzylaniline derivatives represent a class of compounds that incorporate a fluorinated benzyl (B1604629) group attached to an aniline (B41778) moiety. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. In the context of medicinal chemistry, the strategic placement of fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. For instance, fluorinated analogues of known drugs are often developed to improve their pharmacokinetic profiles.

Beyond pharmaceuticals, fluorobenzylaniline derivatives are valuable in materials science. The unique electronic properties conferred by the fluorine atom can be exploited in the design of liquid crystals, polymers, and other advanced materials. The study of these derivatives contributes to a deeper understanding of structure-property relationships, guiding the development of new materials with tailored characteristics.

Historical Perspective on Related Aniline and Ethoxy-Substituted Chemical Entities

Aniline, first isolated in 1826, has a rich history and is a cornerstone of the chemical industry. montrealgazette.comresearchgate.net Initially derived from the distillation of indigo, it later became a key precursor in the synthesis of the first synthetic dye, mauveine, by William Henry Perkin in 1856. researchgate.netmcgill.ca This discovery catalyzed the growth of the synthetic dye industry and spurred extensive research into the chemistry of aniline and its derivatives. montrealgazette.comresearchgate.net

Aniline and its derivatives are fundamental building blocks in organic synthesis, utilized in the production of a vast array of chemicals, including pharmaceuticals, agrochemicals, and polymers. researchgate.netnih.gov The reactivity of the aniline core, particularly its susceptibility to electrophilic substitution at the ortho and para positions, allows for a wide range of chemical modifications. wikipedia.org

The introduction of an ethoxy group (-OCH2CH3) to a molecule, a common structural motif in organic chemistry, can also significantly influence its properties. The ethoxy group is an electron-donating group, which can affect the reactivity and electron density of an aromatic ring. Historically, ethoxy-substituted compounds have been investigated for their applications in various fields, including as intermediates in the synthesis of more complex molecules and for their potential biological activities.

Rationale for Dedicated Academic Investigation of 4-Ethoxy-N-(3-fluorobenzyl)aniline

The specific structure of this compound, which combines an ethoxy-substituted aniline with a meta-fluorinated benzyl group, presents a compelling case for dedicated academic investigation. The interplay between the electron-donating ethoxy group at the para position of the aniline ring and the electron-withdrawing fluorine atom on the benzyl ring is of significant chemical interest. This substitution pattern is likely to result in unique electronic and conformational properties.

Academic research into this compound is driven by the desire to understand how these combined substitutions influence its chemical reactivity, physical properties, and potential for use in various applications. For example, understanding its synthesis and reactivity can lead to the development of new synthetic methodologies. Furthermore, the specific arrangement of functional groups may make it a candidate for investigation in medicinal chemistry or materials science, building upon the known applications of related fluorobenzylaniline and ethoxy-aniline derivatives.

Defined Academic Objectives and Scope of Research Inquiry Pertaining to the Compound

The academic investigation of this compound encompasses several key objectives:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound in high purity. This includes the detailed characterization of the molecule using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Physicochemical Properties: A thorough examination of its physical and chemical properties is a primary goal. This includes determining its melting point, boiling point, solubility, and spectral characteristics. Computational studies may also be employed to understand its molecular geometry and electronic structure.

Reactivity Studies: Investigating the reactivity of the compound in various chemical transformations. This could involve exploring its behavior in reactions such as electrophilic aromatic substitution, oxidation, and N-alkylation to understand how the substituents influence its chemical behavior.

Exploration of Potential Applications: While avoiding direct claims of efficacy, academic inquiry may explore the potential of this compound as a scaffold for the development of new molecules with interesting properties. This could involve its use as an intermediate in the synthesis of more complex structures for further research.

The scope of this academic inquiry is strictly limited to the fundamental chemistry of the compound, without delving into specific therapeutic applications or safety profiles.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its academic study. These properties are largely dictated by its molecular structure, which features an ethoxy group, a secondary amine linker, and a fluorinated benzyl ring.

| Property | Value |

| Molecular Formula | C15H16FNO |

| Molecular Weight | 245.3 g/mol |

| CAS Number | 1019617-42-5 |

Table 1: Basic Chemical Properties of this compound. Data sourced from scbt.comchemsrc.comchemsigma.comguidechem.com

The presence of both an electron-donating ethoxy group and an electron-withdrawing fluorine atom creates a unique electronic environment within the molecule, influencing its reactivity and intermolecular interactions. The nitrogen atom of the secondary amine provides a site for hydrogen bonding, which can affect its physical properties such as boiling point and solubility.

Synthesis and Elucidation of Structure

The synthesis of this compound can be achieved through several established organic chemistry reactions. A common approach involves the reductive amination of 4-ethoxyaniline with 3-fluorobenzaldehyde. This two-step, one-pot reaction typically utilizes a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride.

Alternatively, a nucleophilic substitution reaction between 4-ethoxyaniline and 3-fluorobenzyl halide (e.g., bromide or chloride) in the presence of a base can also yield the desired product. The choice of synthetic route may depend on factors such as the availability of starting materials, desired yield, and scalability.

The structural elucidation of the synthesized compound is critical to confirm its identity and purity. This is accomplished using a combination of spectroscopic techniques:

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Provides information about the number and types of hydrogen atoms in the molecule, as well as their connectivity.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Reveals the number and types of carbon environments in the molecule.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the N-H bond of the secondary amine and the C-O bond of the ethoxy group.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-N-[(3-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-2-18-15-8-6-14(7-9-15)17-11-12-4-3-5-13(16)10-12/h3-10,17H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNPQCGNLMHXTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Ethoxy N 3 Fluorobenzyl Aniline

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.comhilarispublisher.comnumberanalytics.com For 4-Ethoxy-N-(3-fluorobenzyl)aniline, the primary disconnection points are the carbon-nitrogen (C-N) bond of the secondary amine and the carbon-oxygen (C-O) bond of the ether linkage.

Primary Disconnections:

C-N Bond Disconnection: This is the most logical primary disconnection, breaking the bond between the aniline (B41778) nitrogen and the benzyl (B1604629) group. This leads to two key precursors: 4-ethoxyaniline and 3-fluorobenzyl halide (or a related electrophile). This disconnection corresponds to a forward synthetic step of N-alkylation. amazonaws.com

C-O Bond Disconnection: This disconnection breaks the ether bond, leading to a substituted aminophenol and an ethylating agent. This suggests a forward synthesis involving etherification.

By applying these disconnections, a synthetic plan can be formulated, starting from simpler and more readily available precursors.

Optimized Synthetic Pathways for the Preparation of this compound

The synthesis of this compound can be achieved through several optimized pathways, each involving key bond-forming reactions.

Amination Reactions in Aniline Moiety Construction

The formation of the aniline moiety is a crucial step. While the target compound itself is a secondary amine, the synthesis of its precursor, 4-ethoxyaniline, often starts from a more fundamental aromatic compound. Traditional methods often rely on the reduction of nitroarenes. stackexchange.com However, modern methods like the Buchwald-Hartwig amination offer a more direct route. stackexchange.comwikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org

Etherification Approaches for the Ethoxy Group Introduction

The introduction of the ethoxy group onto the aromatic ring is typically achieved through Williamson ether synthesis. wikipedia.org This method involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.org In the context of synthesizing 4-ethoxyaniline, this would involve the ethylation of 4-aminophenol. The reaction is generally carried out in the presence of a base to deprotonate the phenol (B47542). Alternative methods for phenol etherification include acid-catalyzed condensation with an alcohol, though this can be less efficient. wikipedia.org

Table 1: Comparison of Etherification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Williamson Ether Synthesis | Phenol, Strong Base, Alkyl Halide | Varies | High-yielding for primary alkyl halides. wikipedia.org | Risk of elimination with secondary/tertiary halides. wikipedia.org |

| Acid-Catalyzed Condensation | Phenol, Alcohol | Acid catalyst, Heat | Simple reagents | Risk of alcohol self-condensation. wikipedia.org |

| Ullmann Condensation | Phenol, Aryl Halide | Copper-based catalyst, Heat | Forms bis-aryl ethers | Not applicable for alkyl ethers |

Fluorobenzylation Techniques and Reaction Condition Optimization

The key step in forming the final product is the N-alkylation of 4-ethoxyaniline with a 3-fluorobenzyl derivative. Reductive amination is a widely used and efficient method for this transformation. acs.orgacs.orgorganic-chemistry.orgrsc.org This one-pot reaction typically involves the reaction of an amine with an aldehyde (3-fluorobenzaldehyde) in the presence of a reducing agent. acs.orgrsc.org

Various reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. rsc.org Catalytic hydrogenation is another effective method. rsc.org The reaction conditions, such as solvent, temperature, and catalyst, can be optimized to maximize the yield and selectivity of the desired mono-N-alkylated product. acs.org For instance, using a palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor in an aqueous 2-propanol solvent allows the reaction to proceed smoothly at room temperature with excellent yields. acs.orgnih.gov

Table 2: Conditions for Reductive Amination of Anilines

| Catalyst/Reducing Agent | Substrates | Solvent | Temperature | Yield | Reference |

| Pd/C, Ammonium Formate | Aniline, Aldehyd | 2-Propanol/Water | Room Temp | Excellent | acs.orgnih.gov |

| NaBH(OAc)₃ | Aniline, Aldehyde | Dichloromethane | Room Temp | Good | rsc.org |

| H-cube flow reactor, H₂ | Aniline derivative, Aldehyde | Methanol | 65-150°C | High Conversion | rsc.org |

Cross-Coupling Strategies for Intermediates and Analogues

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction allows for the coupling of an aryl halide or triflate with an amine. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, this could be applied by coupling 4-ethoxy-bromobenzene with 3-fluorobenzylamine. The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction. wikipedia.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. rsc.orgrsc.orgnih.gov In the synthesis of this compound, several green chemistry principles can be applied.

One key principle is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Reductive amination is an example of a reaction with good atom economy as it combines the amine and aldehyde with the formal loss of a water molecule. acs.org

Another principle is the use of catalysis . Catalytic reactions, such as the palladium-catalyzed reductive amination and Buchwald-Hartwig amination, are preferred over stoichiometric reagents because they are used in smaller amounts and can be recycled, reducing waste. wikipedia.orgacs.orgacs.org

The use of safer solvents and reagents is also a critical aspect. acs.org Research into reductive amination has explored the use of more environmentally friendly solvents like aqueous 2-propanol. acs.org Furthermore, enzymatic methods are being explored as a green alternative for amide bond formation, which could potentially be adapted for amine synthesis, minimizing the use of hazardous reagents. nih.gov Avoiding the use of protecting groups, where possible, also aligns with green chemistry principles by reducing the number of synthetic steps and the generation of waste. acs.org

Design and Synthesis of Structurally Related Analogues for Academic Exploration

The exploration of structurally related analogues of this compound is a key area of academic research, particularly in the fields of medicinal chemistry and materials science. By systematically modifying the core structure, researchers can investigate structure-activity relationships (SAR) and fine-tune the compound's properties for specific applications.

The design of analogues can be broadly categorized into modifications of the ethoxy, aniline, and fluorobenzyl components. For instance, the ethoxy group can be replaced with other alkoxy groups of varying chain lengths or with electron-withdrawing or electron-donating substituents to probe the electronic effects on the molecule.

A common synthetic strategy for generating a library of such analogues is through reductive amination. This versatile, one-pot reaction typically involves the condensation of an appropriately substituted aniline with a corresponding benzaldehyde (B42025) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The use of a mild reducing agent, such as sodium triacetoxyborohydride, is often preferred to avoid the reduction of other functional groups.

Alternatively, nucleophilic substitution reactions can be employed. This approach involves the reaction of a 4-ethoxyaniline with a 3-fluorobenzyl halide (e.g., bromide or chloride) in the presence of a base. The choice of base and solvent is crucial to optimize the reaction yield and minimize side products.

The following table outlines some potential structural analogues and the corresponding starting materials that could be used for their synthesis via reductive amination:

| Target Analogue | Aniline Precursor | Benzaldehyde Precursor |

| N-(3-fluorobenzyl)-4-methoxyaniline | 4-methoxyaniline | 3-fluorobenzaldehyde |

| 4-Chloro-N-(3-fluorobenzyl)aniline | 4-chloroaniline | 3-fluorobenzaldehyde |

| N-(3-chlorobenzyl)-4-ethoxyaniline | 4-ethoxyaniline | 3-chlorobenzaldehyde |

| 4-Ethoxy-N-(3-methylbenzyl)aniline | 4-ethoxyaniline | 3-methylbenzaldehyde |

| 2-Fluoro-N-(3-fluorobenzyl)aniline | 2-fluoroaniline | 3-fluorobenzaldehyde |

Research into related heterocyclic systems, such as quinazolines and imidazoles, provides further insight into the derivatization of N-aryl benzylamines. For example, the synthesis of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine highlights the incorporation of the N-(3-fluorobenzyl) moiety into more complex scaffolds. nih.govresearchgate.net The synthetic strategies employed in these studies can often be adapted to generate novel analogues of this compound.

Stereoselective Synthesis Considerations

The parent compound, this compound, is achiral and therefore does not exhibit stereoisomerism. However, the introduction of a chiral center into its structure would necessitate stereoselective synthesis to obtain enantiomerically pure or enriched compounds.

A chiral center could be introduced by modifying the core structure in several ways:

Substitution at the benzylic carbon: Introducing a substituent other than hydrogen at the benzylic carbon would create a chiral center.

Chiral substituents on the aromatic rings: The attachment of a chiral group to either the aniline or the benzyl ring would render the entire molecule chiral.

Atropisomerism: In some highly substituted and sterically hindered diarylamines, rotation around the C-N bond can be restricted, leading to the existence of stable atropisomers.

Should a chiral analogue of this compound be desired, several stereoselective synthetic strategies could be employed. One common approach is the use of a chiral reducing agent for the reductive amination of a prochiral imine. Chiral auxiliaries attached to either the aniline or benzaldehyde precursor can also direct the stereochemical outcome of the reaction, with the auxiliary being removed in a subsequent step.

Enzymatic resolutions or chiral chromatography could also be utilized to separate a racemic mixture of a chiral analogue into its individual enantiomers. The choice of method would depend on the specific structure of the target molecule and the desired level of enantiopurity.

While the direct stereoselective synthesis of this compound itself is not applicable, the principles of asymmetric synthesis are highly relevant to the broader class of N-aryl benzylamines and their derivatives, particularly in the context of developing compounds with specific biological activities where stereochemistry often plays a critical role.

Advanced Spectroscopic and Structural Elucidation of 4 Ethoxy N 3 Fluorobenzyl Aniline

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. For 4-Ethoxy-N-(3-fluorobenzyl)aniline, HRMS analysis provides an exact mass measurement, which in turn allows for the unambiguous confirmation of its molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable insights into the molecule's structure and the relative stability of its constituent parts. The primary fragmentation pathways for this compound would be expected to involve the cleavage of the benzylic C-N bond and the bonds within the ethoxy group. The most prominent peaks anticipated in the mass spectrum are summarized in the table below.

| Fragment Ion | Proposed Structure | m/z (calculated) |

| [M]+• | C15H16FNO+• | 245.1216 |

| [M - CH3]+ | C14H13FNO+ | 230.0981 |

| [M - C2H5]+ | C13H11FNO+ | 216.0824 |

| [C7H6F]+ | Fluorobenzyl cation | 109.0453 |

| [C8H10NO]+ | Ethoxyaniline radical cation | 136.0762 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of this compound would display distinct signals for each unique proton environment. The ethoxy group would be characterized by a triplet and a quartet. The aromatic protons would appear as a complex pattern of multiplets due to spin-spin coupling. The benzylic protons and the N-H proton would also exhibit characteristic chemical shifts.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Ethoxy -CH3 | ~1.4 (triplet) | ~15 |

| Ethoxy -CH2- | ~4.0 (quartet) | ~64 |

| Aromatic CH (ethoxy-substituted ring) | 6.6 - 6.9 (multiplet) | 115 - 120 |

| Aromatic C (ethoxy-substituted ring) | - | ~115, ~142, ~152 |

| Aromatic CH (fluoro-substituted ring) | 6.9 - 7.4 (multiplet) | 113 - 130 |

| Aromatic C (fluoro-substituted ring) | - | ~114, ~123, ~130, ~142, ~163 (doublet, JCF) |

| Benzyl (B1604629) -CH2- | ~4.3 (singlet) | ~48 |

| N-H | ~4.1 (broad singlet) | - |

¹⁹F NMR spectroscopy is a highly sensitive technique used to characterize fluorine-containing compounds. The chemical shift of the fluorine atom in this compound would provide information about its electronic environment on the benzyl ring. A single resonance would be expected, and its coupling to neighboring aromatic protons would result in a multiplet. The typical chemical shift range for an aryl fluoride is between -100 and -140 ppm relative to CFCl₃.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the ethoxy protons, as well as among the coupled protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This is instrumental in assigning the signals of the carbon atoms that bear protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.).

Key expected vibrational frequencies for this compound are tabulated below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹, IR) | Expected Wavenumber (cm⁻¹, Raman) |

| N-H Stretch | 3350 - 3450 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong |

| C=C Aromatic Stretch | 1580 - 1620, 1450 - 1520 | Strong |

| C-N Stretch | 1250 - 1350 | Moderate |

| C-O Stretch (Aryl Ether) | 1200 - 1270 | Moderate |

| C-F Stretch | 1100 - 1300 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The chromophores in this compound are the substituted benzene rings.

The UV-Vis spectrum would be expected to show characteristic absorptions for the aniline (B41778) and fluorobenzyl moieties. Aniline itself typically exhibits two absorption bands around 230 nm and 280 nm. The substitution on the aniline ring is expected to cause a bathochromic (red) shift of these absorptions.

| Transition | Expected λmax (nm) |

| π → π* (Benzene Ring) | ~240 |

| n → π* (Aniline Chromophore) | ~290 |

X-ray Crystallography for Solid-State Molecular Conformation and Packing Analysis

As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Therefore, a detailed discussion of its solid-state molecular conformation and crystal packing, including specific crystallographic parameters, bond lengths, and angles, cannot be provided at this time.

The determination of a crystal structure through X-ray crystallography would provide invaluable insights into the three-dimensional arrangement of the molecule in the solid state. Such an analysis would reveal:

Molecular Conformation: The precise spatial orientation of the ethoxy group, the aniline ring, the benzyl group, and the fluorine substituent. This includes the dihedral angles between the aromatic rings and the conformation of the ethyl group.

Bond Lengths and Angles: Exact measurements of all bond lengths and angles within the molecule, which can offer insights into the electronic environment and potential strain.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonding (if present), van der Waals forces, and potential π-π stacking interactions between the aromatic rings. These interactions govern how the molecules pack together in the crystal lattice.

Unit Cell Dimensions: The dimensions of the repeating unit of the crystal structure.

Without experimental crystallographic data, any discussion of the solid-state structure of this compound would be purely speculative. Further research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound is required to elucidate these structural details.

Computational Chemistry and Molecular Modeling Studies of 4 Ethoxy N 3 Fluorobenzyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed picture of a molecule's electronic landscape. These methods can predict a wide range of properties, from the molecule's three-dimensional shape to its reactivity.

Density Functional Theory (DFT) is a robust method for determining the most stable arrangement of atoms in a molecule, known as its optimized geometry. For 4-Ethoxy-N-(3-fluorobenzyl)aniline, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles. The resulting optimized structure would reveal the spatial relationship between the ethoxy-substituted aniline (B41778) ring and the 3-fluorobenzyl group. These calculations would likely be performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p) to ensure a high level of accuracy.

The energy profile of the molecule can also be explored using DFT. This involves calculating the molecule's energy as a function of specific geometric parameters, such as the torsion angle around the C-N bond connecting the aniline and benzyl (B1604629) moieties. This analysis helps to identify the most stable conformers and the energy barriers between them.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Aniline-Benzyl) | ~1.40 Å |

| C-O Bond Length (Ethoxy) | ~1.36 Å |

| N-H Bond Length | ~1.01 Å |

| C-F Bond Length | ~1.35 Å |

| C-N-C Bond Angle | ~120° |

Note: These are predicted values based on typical bond lengths and angles for similar functional groups and are for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. thaiscience.infotci-thaijo.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-aniline portion of the molecule, specifically on the nitrogen atom and the aromatic ring. This is due to the electron-donating nature of the ethoxy group and the lone pair of electrons on the nitrogen atom. The LUMO, on the other hand, is likely to be distributed over the 3-fluorobenzyl ring, which is rendered more electron-deficient by the electronegative fluorine atom. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.0 |

| LUMO | -0.5 to -1.0 |

Note: These are estimated energy ranges based on similar aromatic amines and are for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen and oxygen atoms, highlighting their nucleophilic character. The hydrogen atom attached to the nitrogen and the aromatic protons would likely exhibit a positive electrostatic potential, making them potential sites for interaction with nucleophiles. The fluorine atom on the benzyl ring would also contribute to a region of negative potential. researchgate.net

In this compound, NBO analysis would likely reveal significant hyperconjugative interactions. These would include the delocalization of the nitrogen lone pair into the antibonding orbitals of the adjacent C-C bonds of the aniline ring, as well as interactions between the filled orbitals of the ethoxy group and the aromatic ring. These interactions play a key role in stabilizing the molecule's electronic structure.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of this compound arises from the rotation around several single bonds, most notably the C-N bond linking the two aromatic rings and the C-O bond of the ethoxy group. Conformational analysis aims to identify the different stable conformations (conformers) of the molecule and to determine their relative energies.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers, while the maxima represent the transition states between them. This analysis provides valuable information about the molecule's preferred shape and its dynamic behavior.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its movements and interactions with its environment.

An MD simulation of this compound, typically in a solvent such as water or dimethyl sulfoxide, would reveal how the molecule behaves in solution. It would provide insights into the flexibility of the molecule, the time-averaged distribution of its conformers, and the nature of its interactions with solvent molecules. This information is crucial for understanding how the molecule might behave in a biological system or in a chemical reaction.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(3-Ethoxybenzyl)-4-fluoroaniline |

| 4-MAPS |

| Nitrobenzene |

| Aniline |

| 4-Anilinoquinazoline (B1210976) |

| Erlotinib |

| Vandetanib |

| 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline |

Ligand-Target Molecular Docking for Putative Interaction Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a ligand, such as this compound, and a biological macromolecule, typically a protein or nucleic acid. The primary goal of molecular docking is to identify the correct binding geometry of the ligand within the active site of the target and to estimate the strength of the interaction, often expressed as a binding energy or score.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be illustrated through studies on analogous N-benzyl and N-allyl aniline derivatives. For instance, research on such derivatives has demonstrated their potential as inhibitors of enzymes like carbonic anhydrases (hCAs) and acetylcholinesterase (AChE) bozok.edu.trresearchgate.net. In these studies, molecular docking simulations are employed to elucidate the binding modes of the aniline derivatives within the active sites of these enzymes.

A hypothetical molecular docking study of this compound against a putative protein target would involve several key steps. First, the three-dimensional structures of both the ligand and the target protein would be prepared. The protein structure is often obtained from a repository like the Protein Data Bank (PDB), while the ligand's structure can be generated and optimized using computational chemistry software. The docking process then systematically explores various conformations of the ligand within the defined binding pocket of the protein, calculating the binding affinity for each pose using a scoring function.

The results of such a study would typically be presented in a table summarizing the binding energies and key interactions. The binding energy indicates the stability of the ligand-protein complex, with more negative values suggesting a stronger interaction. The analysis would also detail specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ethoxy, fluorobenzyl, and aniline moieties of the compound and the amino acid residues of the target protein. For example, the fluorine atom could act as a hydrogen bond acceptor, while the aromatic rings could engage in hydrophobic and pi-stacking interactions.

Table 1: Illustrative Molecular Docking Results for this compound with a Putative Protein Target

| Putative Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase A | -8.5 | Val56, Leu173 | Hydrophobic |

| Lys72 | Hydrogen Bond (with ethoxy oxygen) | ||

| Phe201 | Pi-Pi Stacking (with fluorobenzyl ring) | ||

| Cyclooxygenase-2 | -7.9 | Tyr385, Trp387 | Pi-Pi Stacking (with aniline ring) |

| Arg120 | Hydrogen Bond (with fluorine) | ||

| Ile523 | Hydrophobic |

Note: The data in this table is illustrative and intended to represent typical results from a molecular docking study. It is not based on actual experimental data for this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Insights (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a molecule dictates its activity or properties. By developing a robust QSAR/QSPR model, it becomes possible to predict the activity or properties of new, untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening.

The development of a QSAR/QSPR model for a series of compounds including this compound would involve several key computational steps. A dataset of structurally related compounds with experimentally determined activities or properties is first compiled. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Commonly used descriptors in QSAR/QSPR studies on aniline derivatives include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These include parameters like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment, which are related to the molecule's reactivity and polarity.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity.

Once the descriptors are calculated, a mathematical equation is derived using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to establish a correlation between the descriptors and the observed activity or property. The predictive power of the resulting model is then rigorously validated using internal and external validation techniques.

For instance, a QSAR study on substituted anilines might reveal that the toxicity is correlated with the Hammett sigma constant (an electronic descriptor) and hydrogen bonding capacity. Such a model would suggest that electron-withdrawing substituents increase toxicity.

Table 2: Illustrative Descriptors for a Hypothetical QSAR/QSPR Study of Substituted N-Benzylanilines

| Compound | Experimental Activity (e.g., IC50, µM) | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Molecular Weight ( g/mol ) |

| This compound | - | 4.2 | -5.8 | -0.9 | 245.30 |

| N-Benzylaniline | - | 3.1 | -5.5 | -0.7 | 183.25 |

| 4-Methoxy-N-benzylaniline | - | 3.3 | -5.4 | -0.6 | 213.28 |

| N-(4-Fluorobenzyl)aniline | - | 3.2 | -5.6 | -0.8 | 201.24 |

Note: The descriptor values in this table are hypothetical and for illustrative purposes. The experimental activity would be determined through biological assays.

A resulting QSAR equation might take the form:

Predicted Activity = c0 + c1(LogP) + c2(HOMO Energy) + c3*(Molecular Weight)

Where c0, c1, c2, and c3 are coefficients determined from the statistical analysis. Such a model would provide valuable predictive insights into how modifications to the structure of this compound, such as altering the substituents on the aromatic rings, might influence its biological activity or properties.

Mechanistic Biological Investigations of 4 Ethoxy N 3 Fluorobenzyl Aniline at Molecular and Cellular Levels in Vitro and Non Clinical in Vivo

Pre-clinical Mechanistic Metabolism and Permeability Studies (In Vitro)

The pre-clinical evaluation of a new chemical entity invariably involves a thorough investigation of its metabolic fate and ability to cross biological membranes. These in vitro studies are fundamental to predicting the in vivo pharmacokinetic profile of the compound.

Microsomal Stability and Cytochrome P450 Interaction Profiling

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. This is often initially assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. While general studies on halogenated anilines indicate that they are metabolized by cytochrome P450, specific data for 4-Ethoxy-N-(3-fluorobenzyl)aniline is not available in the public domain. nih.gov The primary goal of such studies is to determine the intrinsic clearance (CLint), which reflects the inherent metabolic capacity of the liver for the compound.

Furthermore, identifying the specific CYP isozymes responsible for a compound's metabolism is crucial for anticipating potential drug-drug interactions. This is typically achieved through reaction phenotyping with a panel of recombinant human CYP enzymes. Additionally, the inhibitory potential of the compound against major CYP isozymes is evaluated to assess the risk of it affecting the metabolism of co-administered drugs. For instance, a study on a different N-(3-fluorobenzyl) containing compound, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, showed a low potential for CYP-mediated drug-drug interactions. nih.gov However, specific data for this compound is not publicly available.

Table 1: In Vitro Microsomal Stability of this compound

| Parameter | Value | Species | System |

|---|---|---|---|

| Intrinsic Clearance (CLint) | [Data not publicly available] | Human | Liver Microsomes |

| Half-life (t½) | [Data not publicly available] | Human | Liver Microsomes |

Table 2: Cytochrome P450 Isozyme Interaction Profile of this compound

| CYP Isozyme | Role in Metabolism | Inhibition Potential (IC50) |

|---|---|---|

| CYP1A2 | [Data not publicly available] | [Data not publicly available] |

| CYP2C9 | [Data not publicly available] | [Data not publicly available] |

| CYP2C19 | [Data not publicly available] | [Data not publicly available] |

| CYP2D6 | [Data not publicly available] | [Data not publicly available] |

| CYP3A4 | [Data not publicly available] | [Data not publicly available] |

Plasma Protein Binding Characteristics

The extent of a compound's binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to interact with its pharmacological target. Only the unbound fraction is pharmacologically active. The degree of plasma protein binding is typically determined using in vitro methods such as equilibrium dialysis or ultracentrifugation. Specific data regarding the plasma protein binding of this compound is not available in publicly accessible literature.

Table 3: Plasma Protein Binding of this compound

| Species | Unbound Fraction (fu) | Method |

|---|---|---|

| Human | [Data not publicly available] | [Data not publicly available] |

| Mouse | [Data not publicly available] | [Data not publicly available] |

| Rat | [Data not publicly available] | [Data not publicly available] |

Membrane Permeability Studies (e.g., Caco-2, PAMPA)

A compound's ability to permeate biological membranes is critical for its absorption and distribution to target tissues. In vitro assays are routinely used to predict this characteristic. The Caco-2 cell permeability assay, which uses a monolayer of human intestinal cells, provides insight into both passive permeability and the potential for active transport. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a higher-throughput, non-cell-based method that assesses a compound's passive diffusion characteristics. No public data from such assays for this compound is currently available.

Table 4: In Vitro Permeability of this compound

| Assay | Parameter | Value | Interpretation |

|---|---|---|---|

| Caco-2 | Papp (A-B) (cm/s) | [Data not publicly available] | [Data not publicly available] |

| Caco-2 | Efflux Ratio | [Data not publicly available] | [Data not publicly available] |

| PAMPA | Pe (cm/s) | [Data not publicly available] | [Data not publicly available] |

Mechanistic Investigations in Non-Human In Vivo Models (Focus on molecular/cellular processes, not safety/efficacy)

In vivo studies in non-human models are essential for understanding how a compound behaves in a complex biological system and for elucidating its mechanism of action at a molecular and cellular level.

Selection of Relevant Animal Models for Mechanistic Elucidation

The choice of an appropriate animal model is contingent on the pharmacological target and the biological pathway under investigation. The model should ideally replicate key aspects of the human physiology or disease state being studied. For instance, if this compound were being investigated for a neurological condition, transgenic mouse models or models with induced neuropathology might be employed. While studies on other compounds with a fluorobenzyl moiety have utilized mouse and rat models to investigate their therapeutic potential, the specific animal models used for the mechanistic elucidation of this compound have not been reported in the public domain. nih.gov

Pharmacodynamic Biomarker Identification and Validation in Pre-clinical Models

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a compound is engaging its target and exerting the desired biological effect. These biomarkers can be molecular (e.g., changes in protein phosphorylation or gene expression) or physiological. The identification and validation of such biomarkers in pre-clinical models are key steps in drug development, providing a means to link drug exposure to the pharmacological response. There is no publicly available information on the identification or validation of pharmacodynamic biomarkers for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 4 Ethoxy N 3 Fluorobenzyl Aniline Analogues

Rational Design of Derivatives Based on Initial Compound Features

The rational design of derivatives of 4-Ethoxy-N-(3-fluorobenzyl)aniline is often guided by its application as a kinase inhibitor. For instance, in the context of epidermal growth factor receptor (EGFR) inhibition, the 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore. nih.govijcce.ac.ir The aniline (B41778) portion of this compound can be envisioned as a key building block for such inhibitors. The design strategy often involves retaining the core aniline structure while introducing modifications to the quinazoline (B50416) or equivalent heterocyclic system to improve potency and selectivity. nih.govnih.gov

Key features of the initial compound that guide derivative design include:

The Aniline Core: This serves as a crucial hydrogen bond donor and can be substituted to modulate electronic properties and steric interactions within a target's binding site.

The Ethoxy Group: This group can be modified to alter solubility, metabolic stability, and binding affinity.

The 3-Fluorobenzyl Moiety: The fluorine atom can engage in favorable halogen bonding and other non-covalent interactions, while the benzyl (B1604629) group provides a scaffold for exploring further steric and electronic modifications. nih.gov

Systematic Exploration of Substituent Effects on Mechanistic Biological Activity

The biological activity of this compound analogues is highly dependent on the nature and position of substituents. For example, in the context of 4-anilinoquinazoline-based inhibitors, small, lipophilic groups at the 3-position of the aniline ring are often preferred for potent inhibition of EGFR tyrosine kinase. nih.gov

A systematic approach to exploring substituent effects might involve:

Varying Substituents on the Aniline Ring: Introducing electron-donating or electron-withdrawing groups can influence the pKa of the aniline nitrogen and its ability to act as a hydrogen bond donor.

Modifying the Benzyl Group: Altering the substitution pattern on the benzyl ring can impact binding interactions and selectivity for the target protein.

Replacing the Ethoxy Group: Bioisosteric replacement of the ethoxy group with other alkoxy groups or functional moieties can fine-tune the compound's pharmacokinetic profile.

Below is a table illustrating the hypothetical effects of various substituents on the biological activity of a 4-anilinoquinazoline scaffold, a likely application for this compound derivatives.

| Substituent at 3'-position of Aniline | Predicted Biological Activity | Rationale |

| -Cl | High | Small, lipophilic, and electron-withdrawing; favorable for binding. nih.gov |

| -Br | High | Similar properties to chlorine, potentially enhancing van der Waals interactions. ijcce.ac.ir |

| -CH3 | Moderate | Small and lipophilic, but less electron-withdrawing than halogens. |

| -OCH3 | Moderate to Low | Can be bulky and may introduce unfavorable steric clashes. |

| -H | Low | Lacks the favorable lipophilic and electronic properties of other substituents. nih.gov |

Influence of Ethoxy Moiety Modification on Compound Behavior

Modification of the ethoxy moiety at the 4-position of the aniline ring can significantly impact a compound's behavior. The ethoxy group primarily influences the compound's physicochemical properties such as lipophilicity and solubility, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

| Modification of Ethoxy Group | Predicted Effect on Compound Behavior |

| Replacement with Methoxy Group | Increased hydrophilicity, potentially improved solubility but may alter binding. |

| Replacement with Isopropoxy Group | Increased lipophilicity, potentially enhanced cell permeability but may decrease solubility. |

| Replacement with a more polar group (e.g., -OCH2CH2OH) | Significantly increased hydrophilicity, may improve solubility but could hinder cell membrane crossing. |

| Bioisosteric replacement (e.g., -SCH2CH3) | May retain similar steric profile but with altered electronic properties and metabolic stability. |

Impact of Fluorine Atom Position and Substitution Pattern on Activity and Selectivity

The position and substitution pattern of the fluorine atom on the benzyl ring are critical determinants of biological activity and selectivity. Fluorine's high electronegativity and ability to form hydrogen and halogen bonds can lead to specific, high-affinity interactions with target proteins. nih.gov

In a study of 4-halogeno aniline derivatives, it was found that 2-fluoro and 2,6-difluoro substitution increased the ability of the adjacent amine to form strong hydrogen bonds. nih.gov This suggests that the placement of fluorine can significantly influence the intermolecular interactions that govern ligand-receptor binding. Furthermore, intramolecular N-H···F hydrogen bonds can be observed, which can affect the conformation of the molecule. nih.gov

The position of the fluorine atom can also impact metabolic stability. Fluorine substitution at a potential site of metabolism can block oxidation, thereby increasing the compound's half-life.

| Fluorine Position on Benzyl Ring | Predicted Impact on Activity and Selectivity |

| 2-Fluoro | May enhance hydrogen bonding capacity of the aniline NH group and introduce favorable steric interactions. nih.gov |

| 3-Fluoro | Offers a balance of electronic modification and potential for specific interactions without significant steric hindrance. |

| 4-Fluoro | Can alter the overall electronic properties of the ring and may engage in different interactions compared to other positions. |

| Di- or Tri-fluoro substitution | Can significantly alter the electronic nature of the ring and introduce multiple points for halogen bonding, potentially increasing potency and selectivity. nih.gov |

Conformational Flexibility and Its Role in Molecular Interactions

The trans configuration with respect to the C=N bond is often observed in related imine structures. nih.gov While this compound contains a C-N single bond, the principle of adopting an extended conformation to minimize steric hindrance is relevant. The ability to adopt a specific, low-energy conformation that is complementary to the target's binding site is crucial for high-affinity binding.

Development of Predictive Models for Structure-Activity Landscapes

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. nih.gov

These models generate a 3D grid around a set of aligned molecules and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting data can be used to build a statistical model that correlates these fields with biological activity. A reliable QSAR model, as indicated by a high cross-validation coefficient (q² > 0.5) and external validation (r²_test), can then be used to predict the activity of novel, unsynthesized analogues. nih.gov

For example, a CoMSIA model for a series of kinase inhibitors might reveal that:

Sterically favorable regions exist near certain positions, suggesting that bulkier substituents would be beneficial.

Electropositive or electronegative regions are important for activity, guiding the choice of substituents with appropriate electronic properties.

Hydrophobic or hydrophilic regions indicate where to modify lipophilicity to improve binding or pharmacokinetic properties.

These predictive models allow for the virtual screening of large compound libraries and the prioritization of the most promising candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process. nih.gov

Emerging Research Directions and Future Perspectives for 4 Ethoxy N 3 Fluorobenzyl Aniline

Exploration of Non-Biomedical Academic Applications (e.g., Material Science, Catalysis, Chemical Probes)

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their properties, including thermal stability, chemical inertness, and electronic characteristics. numberanalytics.comnih.gov These modifications open up avenues for the application of fluorinated compounds, such as 4-Ethoxy-N-(3-fluorobenzyl)aniline, in diverse non-biomedical fields.

In material science , organofluorine compounds are integral to the development of advanced materials. numberanalytics.comresearchgate.net The strong carbon-fluorine bond contributes to high thermal stability and resistance to degradation. numberanalytics.com While specific research on this compound in this area is not yet prevalent, its structural motifs suggest potential as a building block for novel polymers or liquid crystals. The polarity and hydrogen bonding capabilities of the secondary amine, combined with the rigidity of the aromatic rings and the properties endowed by the fluoro-substituent, could be exploited to create materials with tailored optical or electronic properties. For instance, fluorinated anilines have been investigated as components in the design of materials for photovoltaic devices. researchgate.net

The field of catalysis also presents opportunities for fluorinated aniline (B41778) derivatives. While the direct catalytic activity of this compound has not been reported, related N-alkylaniline structures have been studied in the context of various chemical transformations. rsc.org The nitrogen atom in the aniline moiety could potentially coordinate with metal centers, making it a candidate for ligand design in catalysis. Furthermore, the fluorinated ring could influence the electronic properties of such a catalyst, potentially enhancing its reactivity or selectivity.

As chemical probes , fluorinated compounds are valued for their unique spectroscopic signatures, particularly in ¹⁹F NMR. nih.gov This allows for non-invasive monitoring in complex biological or chemical systems. Aryl fluorosulfates, for example, have been developed as chemical probes to target specific amino acid residues in proteins. acs.org Although not a sulfonyl fluoride, the fluorobenzyl group in this compound could serve as a reporter group in probe design. Additionally, certain fluorinated aniline derivatives have been explored for their ability to detect reactive oxygen species like hydrogen peroxide, suggesting a potential application in developing sensors for analytical chemistry.

Table 1: Potential Non-Biomedical Applications of Fluorinated Aniline Derivatives

| Application Area | Potential Role of this compound | Key Structural Features |

| Material Science | Monomer for high-performance polymers, component of liquid crystals. | Fluorine substitution for thermal stability, aromatic rings for rigidity. |

| Catalysis | Ligand for metal-based catalysts. | Nitrogen atom for metal coordination, fluoro-substituent for electronic tuning. |

| Chemical Probes | Reporter group in ¹⁹F NMR-based probes, component of chemical sensors. | Fluorine atom for unique spectroscopic signal, aniline moiety for potential reactivity with analytes. |

Integration with Advanced High-Throughput Screening Platforms for Mechanistic Insights

High-throughput screening (HTS) is a powerful tool for rapidly evaluating large numbers of compounds for a specific activity. While often associated with drug discovery, HTS platforms are increasingly being used in academic research to elucidate reaction mechanisms and identify novel catalysts or materials. For a compound like this compound, HTS could be instrumental in uncovering its potential in the aforementioned non-biomedical applications.

For example, a library of compounds including this compound and its analogues could be screened for catalytic activity in a variety of chemical reactions. Microdroplet-based HTS systems combined with mass spectrometry can accelerate the optimization of reaction conditions, including catalyst loading, temperature, and solvent, providing rapid insights into the compound's catalytic potential. nih.gov Similarly, HTS methods could be employed to screen for materials with desirable properties, such as specific optical or electronic characteristics, by incorporating the compound into polymer formulations or thin films.

Application of Artificial Intelligence and Machine Learning in Rational Design and Optimization

In the context of rational design , machine learning models can be trained on large datasets of known compounds to predict the properties of novel, virtual molecules. mdpi.comresearchgate.net This would allow for the in silico design of derivatives of this compound with optimized characteristics for specific applications, be it enhanced catalytic activity or superior material performance. By learning the structure-property relationships from existing data, these models can guide synthetic efforts towards the most promising candidates, saving time and resources.

Furthermore, ML algorithms can be used for the optimization of synthesis . By analyzing experimental data from various reaction conditions, a model can be built to predict the optimal parameters for synthesizing this compound or its derivatives with high yield and purity. researchgate.net This is particularly valuable for complex multi-step syntheses or for scaling up production.

Table 2: AI and Machine Learning in the Study of this compound

| Application Area | AI/ML Approach | Potential Outcome |

| Rational Design | Predictive modeling of physicochemical and biological properties. | In silico design of optimized derivatives for specific functions. |

| Synthesis Optimization | Algorithmic analysis of reaction parameters. | Identification of optimal conditions for high-yield synthesis. |

Unexplored Mechanistic Pathways and Novel Biological Targets for Academic Inquiry

While this article focuses on non-biomedical applications, the structural similarity of this compound to known bioactive molecules warrants further academic investigation into its potential biological roles. The N-benzylaniline scaffold is present in compounds that exhibit a range of biological activities, including as enzyme inhibitors. researchgate.net

Academic inquiry could focus on unexplored mechanistic pathways . For instance, the metabolism of this compound in various biological systems is likely uncharacterized. Studies to identify its metabolites could reveal novel biotransformation pathways and potentially active or toxic byproducts. Mechanistic studies on how the fluorine and ethoxy substituents influence its interaction with biological macromolecules could provide fundamental insights into the principles of molecular recognition. rsc.orgresearchgate.net

The search for novel biological targets is another fertile ground for academic research. Unbiased screening of this compound against a wide array of proteins and cellular pathways could uncover unexpected biological activities. The introduction of fluorine can significantly alter the binding affinity and selectivity of a molecule for its target. mdpi.comresearchgate.net Therefore, it is plausible that this compound could interact with targets not previously associated with aniline or benzylamine (B48309) derivatives.

Challenges and Opportunities in the Academic Study of Fluorinated Aniline Compounds

The study of fluorinated aniline compounds, including this compound, presents both challenges and significant opportunities for academic researchers.

A primary challenge lies in the synthesis of these molecules. The introduction of fluorine into an organic molecule can be difficult and often requires specialized reagents and reaction conditions. pharmtech.comacs.orgspringernature.com Developing efficient, scalable, and regioselective methods for the synthesis of specifically substituted fluorinated anilines remains an active area of research. Another challenge is the potential for environmental persistence and bioaccumulation of some organofluorine compounds, which necessitates careful consideration of their environmental fate and potential toxicity. wikipedia.orgnih.gov

Despite these challenges, the opportunities are vast. The unique properties conferred by fluorine make these compounds highly valuable in creating novel materials, catalysts, and probes. nih.govdatainsightsmarket.com The exploration of their structure-activity relationships can lead to a deeper understanding of fundamental chemical and biological processes. As synthetic methodologies improve and our understanding of the effects of fluorination grows, the potential for discovering new applications for compounds like this compound will continue to expand, offering exciting avenues for academic research. researchgate.netresearchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Ethoxy-N-(3-fluorobenzyl)aniline, and what reaction conditions are typically employed?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : React 3-fluorobenzylamine with 4-ethoxynitrobenzene in ethanol under reflux, followed by catalytic hydrogenation (Pd/C, H₂) to reduce the nitro group to an amine .

- Reductive Amination : Use 4-ethoxybenzaldehyde and 3-fluorobenzylamine with NaBH₃CN as a reducing agent in methanol at 0–5°C .

- Key Variables : Solvent polarity, temperature, and catalyst loading significantly impact yield. Ethanol is preferred for nitro-group reductions, while methanol aids reductive amination .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR to confirm substitution patterns. For example, the ethoxy group’s methyl protons appear as a triplet (~1.3 ppm), while the fluorobenzyl aromatic protons show splitting due to coupling (~6.8–7.4 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS to detect the molecular ion peak (expected m/z ~260) and fragmentation patterns (e.g., loss of ethoxy or fluorobenzyl groups) .

Q. What are the critical physicochemical properties (e.g., solubility, logP) of this compound, and how can they be experimentally determined?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in water, DMSO, and ethanol. The ethoxy group enhances lipid solubility, while the fluorine atom reduces polarity .

- logP : Measure via HPLC retention time using a C18 column and extrapolate using a calibration curve of standards with known logP values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Implement flow chemistry for nitro-group reduction to minimize side reactions (e.g., over-reduction) and enhance reproducibility .

- Purification : Use column chromatography with silica gel (hexane:ethyl acetate gradient) or recrystallization from ethanol-water mixtures to isolate high-purity product .

Q. What advanced structural analysis techniques are suitable for confirming the stereoelectronic effects of the ethoxy and fluorobenzyl groups?

- Methodological Answer :

- X-Ray Crystallography : Resolve crystal structures to analyze bond angles and intermolecular interactions (e.g., C–F⋯H hydrogen bonding) .

- DFT Calculations : Model the compound’s electron density distribution and HOMO-LUMO gaps to predict reactivity and regioselectivity in further functionalization .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare bioassay results of analogs (e.g., 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline) to identify critical substituents. For example, replacing chlorine with ethoxy may alter enzyme-binding affinity .

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., assay protocols, cell lines) and validate trends using standardized tests .

Q. What strategies are effective in troubleshooting side reactions during synthesis, such as dimerization or oxidation?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.